
Methyl (R)-4-amino-2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-4-amino-2-hydroxybutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-4-amino-2-hydroxybutanoate typically involves the esterification of (2R)-4-amino-2-hydroxybutanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of methyl (2R)-4-amino-2-hydroxybutanoate may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalyst and solvent, as well as the control of reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-4-amino-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (2R)-4-oxo-2-hydroxybutanoate.
Reduction: Formation of (2R)-4-amino-2-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-4-amino-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and peptides.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2R)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-4-amino-2-hydroxybutanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
Ethyl (2R)-4-amino-2-hydroxybutanoate: An ester derivative with a different alkyl group.
Methyl (2R)-4-amino-3-hydroxybutanoate: A structural isomer with the hydroxyl group at a different position.
Uniqueness
Methyl (2R)-4-amino-2-hydroxybutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its (2R) configuration is crucial for its interaction with chiral biological targets, making it valuable in stereoselective synthesis and drug design.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl (2R)-4-amino-2-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1 |
InChI Key |
HXGXFXBXPGNZKO-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCN)O |
Canonical SMILES |
COC(=O)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13511862.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13511864.png)

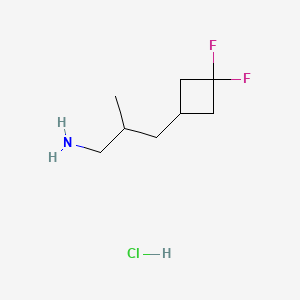
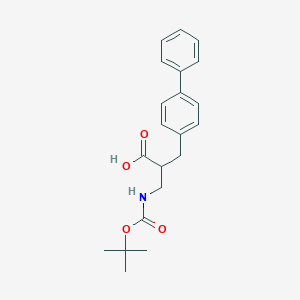
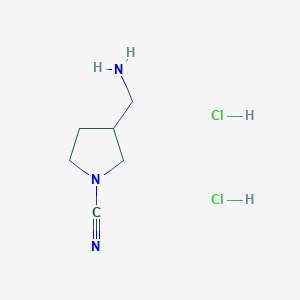
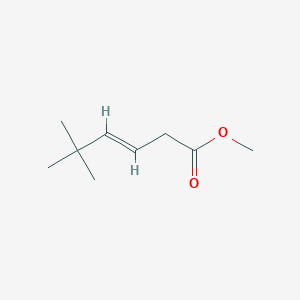
![rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylicacid](/img/structure/B13511901.png)
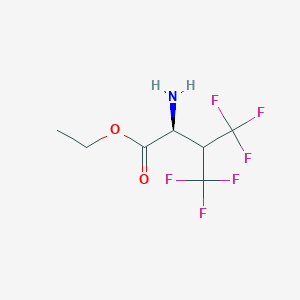

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylicacid](/img/structure/B13511930.png)

![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13511951.png)
